molecular formula C18H18N4OS B2936637 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2194904-76-0

2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2936637
CAS No.: 2194904-76-0
M. Wt: 338.43
InChI Key: SUHQJBYJJMITIY-UHFFFAOYSA-N
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Description

2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a benzoyl group, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(15-5-3-14(4-6-15)16-7-11-24-13-16)21-10-1-2-17(21)12-22-19-8-9-20-22/h3-9,11,13,17H,1-2,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHQJBYJJMITIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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